molecular formula C10H10F4N2O5 B12396425 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione

Cat. No.: B12396425
M. Wt: 314.19 g/mol
InChI Key: CYCXYYQOQWCVSL-XTSMLKGCSA-N
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Description

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated oxolane ring and a trifluoromethyl-substituted pyrimidine ring. Its molecular formula is C10H11F4N2O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for its applications .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications .

Properties

Molecular Formula

C10H10F4N2O5

Molecular Weight

314.19 g/mol

IUPAC Name

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H10F4N2O5/c11-5-6(18)4(2-17)21-8(5)16-1-3(10(12,13)14)7(19)15-9(16)20/h1,4-6,8,17-18H,2H2,(H,15,19,20)/t4-,5-,6?,8-/m1/s1

InChI Key

CYCXYYQOQWCVSL-XTSMLKGCSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H](C([C@H](O2)CO)O)F)C(F)(F)F

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)C(F)(F)F

Origin of Product

United States

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